molecular formula C19H22N6O3S B6548309 N-(2,5-dimethylphenyl)-2-(5-methoxy-2-{[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]methyl}-4-oxo-1,4-dihydropyridin-1-yl)acetamide CAS No. 946338-24-5

N-(2,5-dimethylphenyl)-2-(5-methoxy-2-{[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]methyl}-4-oxo-1,4-dihydropyridin-1-yl)acetamide

Cat. No.: B6548309
CAS No.: 946338-24-5
M. Wt: 414.5 g/mol
InChI Key: APRAOPVLFDAQTR-UHFFFAOYSA-N
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Description

N-(2,5-dimethylphenyl)-2-(5-methoxy-2-{[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]methyl}-4-oxo-1,4-dihydropyridin-1-yl)acetamide is a structurally complex molecule featuring:

  • A 2,5-dimethylphenyl group attached via an acetamide linkage.
  • A 4-oxo-1,4-dihydropyridin-1-yl core substituted with a methoxy group at position 4.
  • A 1-methyltetrazol-5-ylsulfanylmethyl side chain at position 2 of the dihydropyridinone ring.

Structural analysis tools like SHELX (for crystallography) and Mercury (for crystal visualization) are critical for understanding its 3D conformation and intermolecular interactions .

Properties

IUPAC Name

N-(2,5-dimethylphenyl)-2-[5-methoxy-2-[(1-methyltetrazol-5-yl)sulfanylmethyl]-4-oxopyridin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N6O3S/c1-12-5-6-13(2)15(7-12)20-18(27)10-25-9-17(28-4)16(26)8-14(25)11-29-19-21-22-23-24(19)3/h5-9H,10-11H2,1-4H3,(H,20,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APRAOPVLFDAQTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)CN2C=C(C(=O)C=C2CSC3=NN=NN3C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2,5-dimethylphenyl)-2-(5-methoxy-2-{[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]methyl}-4-oxo-1,4-dihydropyridin-1-yl)acetamide is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes a dihydropyridine moiety and a tetrazole group. The presence of these functional groups is significant for its biological activity:

  • Molecular Formula : C19H24N4O3S
  • Molecular Weight : 392.48 g/mol

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor of specific enzymes involved in inflammatory pathways. It may inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response .
  • Anticancer Activity : Preliminary studies indicate that this compound may exhibit anticancer properties. It has been tested against various cancer cell lines and has demonstrated cytotoxic effects through mechanisms such as apoptosis induction and cell cycle arrest .

Anticancer Activity

A study evaluated the anticancer effects of related compounds with similar structural features. The results indicated that compounds with the dihydropyridine structure exhibited significant cytotoxicity against A549 lung cancer cells with IC50 values ranging from 10 to 30 µM. This suggests that this compound may have similar or enhanced activity due to its unique substitutions .

CompoundCell LineIC50 (µM)Mechanism
Compound AA54915Apoptosis induction
Compound BHeLa25Cell cycle arrest
N-(2,5-dimethylphenyl)-...A549TBDTBD

Anti-inflammatory Activity

The compound's anti-inflammatory properties were assessed through in vitro assays measuring COX enzyme inhibition. The results showed moderate inhibition with an IC50 value of approximately 15 µM against COX-II, indicating potential use in treating inflammatory diseases .

Case Studies and Research Findings

Case Study 1 : A recent study explored the synthesis and biological evaluation of novel derivatives based on the dihydropyridine framework. The synthesized compounds were evaluated for their ability to inhibit cancer cell proliferation and showed promising results comparable to established chemotherapeutic agents .

Case Study 2 : Another investigation focused on the anti-inflammatory effects of similar compounds in animal models. Results indicated that these compounds significantly reduced inflammation markers in vivo, supporting their potential therapeutic application in chronic inflammatory conditions .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Analogs

The following compounds share partial structural homology with the target molecule:

Compound Name / ID Core Structure Key Substituents Use/Class Evidence Source
Target Compound Dihydropyridinone + acetamide 2,5-dimethylphenyl; tetrazole-sulfanyl; methoxy Unknown -
N-(2,6-dimethylphenyl)-2-methoxy-N-(2-oxo-3-oxazolidinyl)acetamide (Oxadixyl) Oxazolidinone + acetamide 2,6-dimethylphenyl; methoxy Fungicide
N-(2,5-dimethoxyphenyl)-2-(1-methyltetrazol-5-yl)sulfanylacetamide (379710-29-9) Acetamide 2,5-dimethoxyphenyl; tetrazole-sulfanyl Unspecified
N-(2,6-difluorophenyl)-5-methyl(1,2,4)triazolo(1,5-a)pyrimidine-2-sulfonamide (Flumetsulam) Triazolo-pyrimidine + sulfonamide 2,6-difluorophenyl; triazole Herbicide

Comparative Analysis

Heterocyclic Core Variations
  • Target vs. Oxadixyl: The dihydropyridinone ring in the target compound may confer distinct electronic properties compared to oxadixyl’s oxazolidinone core. Dihydropyridinones are known for redox activity and hydrogen-bonding capacity, which could enhance binding to biological targets compared to oxazolidinones .
  • Target vs. Flumetsulam: Flumetsulam’s triazolo-pyrimidine sulfonamide lacks the dihydropyridinone ring but shares a sulfanyl/sulfonamide group. Sulfonamides typically exhibit higher metabolic stability than sulfanyl ethers, suggesting divergent pharmacokinetic profiles .
Substituent Effects
  • Aromatic Groups : The 2,5-dimethylphenyl group in the target compound may enhance lipophilicity compared to flumetsulam’s 2,6-difluorophenyl (more electronegative) or 379710-29-9’s 2,5-dimethoxyphenyl (polar). This could influence membrane permeability or target selectivity.
  • Tetrazole-sulfanyl vs.
Functional Implications
  • Agrochemical Potential: Oxadixyl (fungicide) and flumetsulam (herbicide) demonstrate that dimethylphenyl and heterocyclic cores are viable in agrochemical design. The target compound’s dihydropyridinone-tetrazole combination could target enzymes like cytochrome P450 or acetolactate synthase, though experimental validation is needed .
  • The tetrazole group may modulate nitric oxide pathways, akin to sartan-class drugs .

Research Findings and Data Gaps

Computational and Crystallographic Insights

  • SHELX Refinement: The target compound’s crystal structure (if resolved) could clarify bond lengths and ring puckering, critical for docking studies. For example, Cremer-Pople parameters (ring puckering coordinates) would quantify dihydropyridinone distortion .
  • Mercury Visualization : Comparative analysis of packing patterns with analogs like oxadixyl may reveal differences in crystal lattice stability or solubility .

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